N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
Description
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused to a pyrazole ring, which is further substituted with a 3-methyl group and linked to a 2,3-dimethoxybenzamide moiety. This structure combines multiple pharmacophores: the benzothiazole and pyrazole rings are known for their roles in medicinal chemistry, particularly in enzyme inhibition and receptor binding, while the dimethoxybenzamide group may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-11-17(22-19(25)13-7-6-9-15(26-2)18(13)27-3)24(23-12)20-21-14-8-4-5-10-16(14)28-20/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPXTOAPBWABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150605 | |
| Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172753-29-5 | |
| Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172753-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin.
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into various eicosanoids, including thromboxane, prostaglandins, and prostacyclin. This disruption can lead to downstream effects such as reduced inflammation and pain.
Biochemical Analysis
Biochemical Properties
It has been reported that similar benzothiazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammatory responses
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a dimethoxybenzamide group. This unique configuration contributes to its biological properties and potential therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
| Structure | Structure |
The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the arachidonic acid pathway, leading to the production of prostaglandins that mediate inflammation.
Mode of Action
- Inhibition of COX Enzymes : The compound interacts with COX enzymes, reducing their activity and subsequently decreasing prostaglandin synthesis.
- Biochemical Pathways : The inhibition impacts various inflammatory pathways, leading to reduced inflammation and pain relief.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : By inhibiting COX enzymes, the compound significantly reduces inflammation.
- Anticancer Properties : Preliminary studies suggest effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties in vitro.
Research Findings and Case Studies
Recent studies have explored the compound's efficacy in various contexts:
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed a significant reduction in edema compared to control groups, corroborating its role as a COX inhibitor.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved mitochondrial dysfunction and activation of caspases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | Moderate anti-inflammatory | Chlorine substitution enhances lipophilicity |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Anticancer properties | Contains a naphthalene moiety |
| 2-(4-(benzo[d]thiazol-2-yl)phenyl)-1H-pyrazole | Antioxidant effects | Features a phenyl substitution |
Comparison with Similar Compounds
Table 2: Physicochemical Properties
Key Differences and Implications
- Benzothiazole vs. Benzodiazolyl/Thiophene : The target’s benzothiazole group may offer stronger π-π stacking in binding compared to benzodiazolyl () or thiophene () .
- Substituent Effects : The 2,3-dimethoxy groups on the benzamide may improve metabolic stability over halogenated () or methylthio () analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
